molecular formula C15H14O2 B085878 Benzyl phenylacetate CAS No. 102-16-9

Benzyl phenylacetate

Cat. No. B085878
CAS RN: 102-16-9
M. Wt: 226.27 g/mol
InChI Key: MIYFJEKZLFWKLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl phenylacetate and related compounds has been extensively studied. Deng et al. (2018) developed an unprecedented synthesis method for N-aryl substituted benzamides, showcasing the assembly of primary amines and phenylacetic acids in the presence of copper(ii) acetate, which serves as a complementary tool for the synthesis of secondary benzamides, potentially applicable in benzyl phenylacetate synthesis (Deng, Huang, & Liu, 2018). Another method involves the carbonylation of benzyl alcohol, where benzyl alcohol is carbonylated to form phenylacetic acid in the presence of rhodium chloride and methyl iodide, suggesting a pathway for the indirect synthesis of benzyl phenylacetate (Yamazaki & Masuda, 1982).

Molecular Structure Analysis

The molecular structure of benzyl phenylacetate and its analogs has been a subject of study, providing insights into their physical and chemical behavior. Urtiaga et al. (1994) conducted a study on benzyl 2-[N-benzyl-N-(p-toluenesulfonyl)amino]-2-phenylacetate, revealing detailed information about its geometry, including the hybridization of certain atoms and the overall conformation of the molecule (Urtiaga et al., 1994).

Chemical Reactions and Properties

Benzyl phenylacetate undergoes various chemical reactions, highlighting its reactivity and functional group transformations. The compound's reactivity with different catalysts and under various conditions has been explored to synthesize phenylacetic acids and benzamides, offering a glimpse into its chemical versatility. For example, the direct carbonylation of benzyl alcohol and its analogs catalyzed by palladium complexes demonstrates the compound's ability to participate in carbonylation reactions, yielding phenylacetic acid in moderate to excellent yields (Lin & Yamamoto, 1998).

Physical Properties Analysis

The physical properties of benzyl phenylacetate, such as solubility, boiling point, and melting point, are crucial for its application in various domains. However, specific studies focusing solely on the physical properties of benzyl phenylacetate were not identified in this search, suggesting a gap in the literature that future research could address.

Chemical Properties Analysis

The chemical properties of benzyl phenylacetate, including its reactivity under different conditions and with various chemicals, have been explored in the context of synthesis and chemical reactions. The electrochemical direct carboxylation of benzyl alcohols highlights the compound's chemical behavior under electrochemical conditions, providing phenylacetic acids from benzyl alcohols under mild conditions, which is relevant for understanding the chemical properties of benzyl phenylacetate and its synthesis (Senboku, Yoneda, & Hara, 2015).

Scientific Research Applications

  • Carbonylation Processes : Benzyl phenylacetate is used in carbonylation reactions. For instance, its carbonylation catalyzed by palladium complexes and promoted by hydrogen iodide produces phenylacetic acid in aqueous systems (Lin & Yamamoto, 1998). Another study demonstrates the carbonylation of benzyl alcohol to form phenylacetic acid using rhodium chloride and methyl iodide (Yamazaki & Masuda, 1982).

  • Synthesis in Microbial Metabolism : Benzyl phenylacetate is involved in the anaerobic metabolism of phenylalanine and phenylacetate in bacteria, such as Azoarcus evansii. An enzyme, phenylglyoxylate oxidoreductase, was found to be involved in this metabolic pathway (Hirsch, Schägger, & Fuchs, 1998).

  • Medical Applications : In medical research, benzyl phenylacetate has been used to study its effects on urea cycle disorders. It's been shown to improve prognosis by increasing waste nitrogen excretion as amino acid acylation products (Simell, Sipilä, Rajantie, Valle, & Brusilow, 1986).

  • Microwave-Assisted Synthesis : Research shows that benzyl phenylacetate can be synthesized efficiently under microwave irradiation in the presence of phase transfer catalysts, highlighting a method that is both rapid and solvent-free (Hui, 2008).

  • Electrocarboxylation in Supercritical CO2 : Benzyl phenylacetate has been studied in the context of electrocarboxylation in supercritical CO2, a process for synthesizing phenylacetic acid (Chanfreau, Cognet, Camy, & Condoret, 2008).

  • Antibiotic Production : It's been used in studies related to penicillin production, where the addition of phenylacetic acid to the culture medium increased total penicillin yield (Moyer & Coghill, 1947).

Safety And Hazards

Benzyl phenylacetate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

benzyl 2-phenylacetate
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InChI

InChI=1S/C15H14O2/c16-15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
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InChI Key

MIYFJEKZLFWKLZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2
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Molecular Formula

C15H14O2
Record name BENZYL PHENYLACETATE
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DSSTOX Substance ID

DTXSID6024597
Record name Benzyl phenylacetate
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Molecular Weight

226.27 g/mol
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Physical Description

Benzyl phenylacetate is a clear colorless liquid with a honey-like odor. (NTP, 1992), colourless liquid with a sweet, honey-floral odour
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Boiling Point

318.00 to 320.00 °C. @ 760.00 mm Hg
Record name Phenylmethyl benzeneacetate
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.094-1.100
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Product Name

Benzyl phenylacetate

CAS RN

102-16-9
Record name BENZYL PHENYLACETATE
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Record name Benzyl phenylacetate
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Record name Benzyl phenylacetate
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Record name Benzeneacetic acid, phenylmethyl ester
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Record name Benzyl phenylacetate
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Record name Benzyl phenylacetate
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Record name BENZYL PHENYLACETATE
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Record name Phenylmethyl benzeneacetate
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Synthesis routes and methods I

Procedure details

A solution of phenyl acetic acid (27.2 g.), benzyl alcohol (21.6 g.) and p-toluenesulfonic acid (380 mg.) in 100 ml. of toluene was heated under reflux under a Dean-Stark trap until the theoretical (3.6 ml.) quantity of water had been collected. On cooling, the solution was washed with dilute NaHCO3 and saturated NaCl and solvent was removed in vacuo. The resulting oil was distilled at 125°-129° (0.4 torr)1 to give pure benzyl phenylacetate, 37.7 g. (83% yield). ##STR229##
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Quantity
380 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a suspended ethyl ether (2 ml) solution of 2-chloro-1-methylpyridinium iodide (306 mg, 1.2 mmol) was added a mixture of benzyl alcohol (108 mg, 1.0 mmol), phenylacetic acid (136 mg, 1.0 mmol) and tri-n-butylamine (444 mg, 2.4 mmol) in ethyl ether (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl phenylacetate was isolated in 97% yield.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspended CH2Cl2 (2 ml) solution of 1-ethyl-2-iodoquinolinium iodide (493 mg, 1.2 mmol) was added a mixture of benzyl alcohol (108 mg, 1.0 mmol), phenylacetic acid (136 mg, 1.0 mmol) and tri-n-butylamine (444 mg, 2.4 mmol) in CH2Cl2 (2 ml), and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl phenylacetate was isolated in 95% yield.
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
TO Meiggs, LI Grossweiner, SI Miller - Journal of the American …, 1972 - ACS Publications
… for the photolysis of benzyl phenylacetate (BPA)in methanol is 0.19;the products (percent yield) were carbon dioxide (85), bibenzyl (91), and carbon monoxide (3). Comparable yields of …
Number of citations: 65 pubs.acs.org
T Ishikawa, Y Ohsumi, T Kawai - Bulletin of the Chemical Society of …, 1990 - journal.csj.jp
When benzyl phenylacetate was treated with aqueous alcohols in the presence of polymer-attached quaternary ammonium hydroxide (PCS–DBU) prepared from l,8-diazabicyclo[5.4.0]…
Number of citations: 7 www.journal.csj.jp
AM Api, D Belsito, D Botelho, M Bruze… - Food and Chemical …, 2022 - Elsevier
… Based on the existing data and to benzyl phenylacetate (CAS # … read-across material benzyl phenylacetate is predicted to react … The read-across material benzyl phenylacetate was not …
Number of citations: 16 www.sciencedirect.com
MK Hoffman, JC Wallace - Journal of the American Chemical …, 1973 - ACS Publications
… An Electron Impact Study of Benzyl Phenylacetate … spectrum of benzyl phenylacetate and its d2 and di isomers. The synthetic route is outlined in Scheme I. … spectra of benzyl …
Number of citations: 9 pubs.acs.org
TO Meiggs, LI Grossweiner, SI Miller - Journal of the American …, 1972 - ACS Publications
… for the photolysis of benzyl phenylacetate (BPA)in methanol is 0.19;the products (percent yield) were carbon dioxide (85), bibenzyl (91), and carbon monoxide (3). Comparable yields of …
Number of citations: 37 pubs.acs.org
TO Meiggs, SI Miller - Journal of the American Chemical Society, 1972 - ACS Publications
Detailed decomposition mechanisms of phenylacetic acid (1) or its methyl ester (2) on photolysis are outlined. The photoproducts () in methanol of 1 at 26 are C02 (0.037), CO (0.013),(…
Number of citations: 50 pubs.acs.org
Z Cui, Y Wang, C Liu - Chinese Journal of Organic Chemistry, 1999 - sioc-journal.cn
Direct photolysis of benzyl acetate in MeCN and photodegradations of benzyl phenyl acetate in TiO~ 2 suspension in water, water-acetonitrile or acetonitrile are investigated. Effect of …
Number of citations: 3 sioc-journal.cn
DA Koch, BJ Henne, DE Bartak - Journal of The Electrochemical …, 1987 - iopscience.iop.org
… Reduction of benzyl iodide in the presence of either diethyl malonate or carbon dioxide at - 1.7V produces >40% yields of the diethyl ester of benzyl malonate and benzyl phenylacetate, …
Number of citations: 59 iopscience.iop.org
BN Rao, NJ Turro, V Ramamurthy - The Journal of Organic …, 1986 - ACS Publications
… inclusion complex formation: photochemistry of dibenzyl ketones and benzyl phenylacetate … The solution photolysis of unsymmetrical benzyl phenylacetate yields 1,2-diarylethanes, but …
Number of citations: 39 pubs.acs.org
K Nagayama, I Shimizu, A Yamamoto - Bulletin of the Chemical …, 1999 - journal.csj.jp
… dium intermediate, followed by its reaction with benzyl alcohol and triethylamine accounts for the formation ofthe benzyl phenylacetate. In previous studies of the benzyl- and phenyl…
Number of citations: 55 www.journal.csj.jp

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